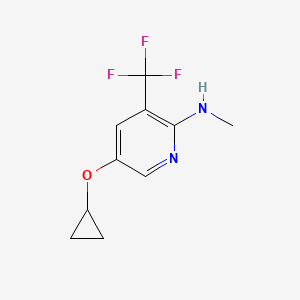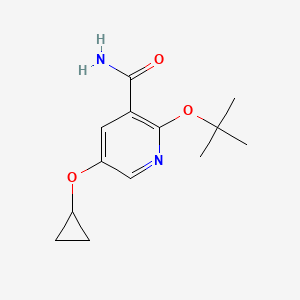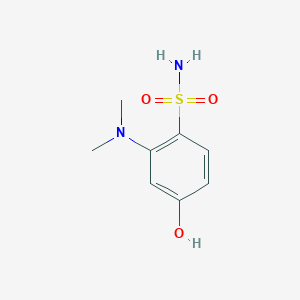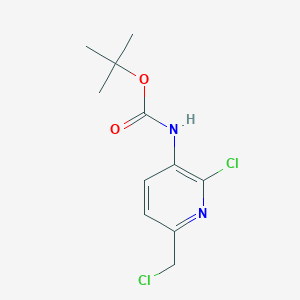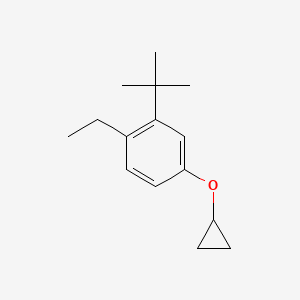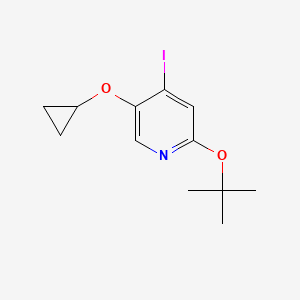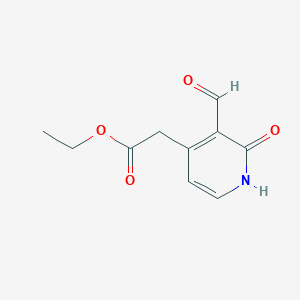
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate is an organic compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound features a pyridine ring substituted with a formyl group, a hydroxyl group, and an ethyl acetate moiety. Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate typically involves the reaction of 3-formyl-2-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ethyl (3-carboxy-2-hydroxypyridin-4-YL)acetate.
Reduction: Ethyl (3-hydroxymethyl-2-hydroxypyridin-4-YL)acetate.
Substitution: Various ethers and esters depending on the substituent introduced.
科学的研究の応用
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate exerts its effects is primarily through its interactions with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various molecular targets.
類似化合物との比較
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate can be compared with other similar compounds such as:
Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate: Similar structure but different substitution pattern on the pyridine ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (3-carboxy-2-hydroxypyridin-4-YL)acetate: Oxidized form of the compound with a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
ethyl 2-(3-formyl-2-oxo-1H-pyridin-4-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(13)5-7-3-4-11-10(14)8(7)6-12/h3-4,6H,2,5H2,1H3,(H,11,14) |
InChIキー |
PNJIQXMFRJXMCU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C(=O)NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






